molecular formula C6H16Cl2N2O2 B12410186 D-Lysine-d8 (dihydrochloride)

D-Lysine-d8 (dihydrochloride)

Cat. No.: B12410186
M. Wt: 227.16 g/mol
InChI Key: JBBURJFZIMRPCZ-SDYKFIRESA-N
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Description

D-Lysine-d8 (dihydrochloride) is a deuterium-labeled form of D-Lysine, an essential amino acid. The incorporation of deuterium, a stable isotope of hydrogen, into the lysine molecule enhances its stability and allows for its use as a tracer in various scientific studies. This compound is particularly valuable in pharmacokinetic and metabolic research due to its ability to provide detailed insights into the behavior of lysine in biological systems .

Preparation Methods

The synthesis of D-Lysine-d8 (dihydrochloride) involves the incorporation of deuterium into the lysine molecule. One common method includes the use of deuterated reagents in the synthesis process. The preparation method typically involves the following steps:

Industrial production methods often involve large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

D-Lysine-d8 (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lysine derivatives with additional oxygen atoms, while reduction may yield lysine derivatives with additional hydrogen atoms .

Scientific Research Applications

D-Lysine-d8 (dihydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of D-Lysine-d8 (dihydrochloride) involves its incorporation into biological systems where it behaves similarly to natural lysine. The deuterium labeling allows for precise tracking and quantification of lysine in various metabolic pathways. The molecular targets and pathways involved include lysine transporters and enzymes responsible for lysine metabolism .

Comparison with Similar Compounds

D-Lysine-d8 (dihydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:

    L-Lysine-d8 (dihydrochloride): The L-isomer of lysine with deuterium labeling.

    DL-Lysine-d8 (dihydrochloride): A racemic mixture of D- and L-lysine with deuterium labeling.

    L-Lysine-4,4,5,5-d4 (dihydrochloride): A partially deuterated form of lysine

These similar compounds share the common feature of deuterium labeling but differ in their specific isotopic composition and stereochemistry.

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

227.16 g/mol

IUPAC Name

(2R)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1/i1D2,2D2,3D2,4D2;;

InChI Key

JBBURJFZIMRPCZ-SDYKFIRESA-N

Isomeric SMILES

[2H]C([2H])([C@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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